REACTION_CXSMILES
|
[CH:1]1[C:6]([O-:7])=[CH:5][CH:4]=[C:3]([S:8]([O-:11])(=[O:10])=[O:9])[CH:2]=1.[Na+:12].[Na+].[Cl:14][CH:15]([CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])[C:16](Cl)=[O:17]>>[Cl:14][CH:15]([CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])[C:16]([O:7][C:6]1[CH:1]=[CH:2][C:3]([S:8]([O-:11])(=[O:9])=[O:10])=[CH:4][CH:5]=1)=[O:17].[Na+:12] |f:0.1.2,4.5|
|
Name
|
|
Quantity
|
28.5 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1[O-])S(=O)(=O)[O-].[Na+].[Na+]
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Name
|
|
Quantity
|
30.3 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)CCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was then immersed in an oil bath
|
Type
|
CUSTOM
|
Details
|
had been preheated to 110° C
|
Type
|
CUSTOM
|
Details
|
Within five minutes an exothermic reaction
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the mixture was triturated three times with 150-200 ml portions of ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-])CCCCCCC.[Na+]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |